molecular formula C10H8BrNO4 B6240317 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 2375274-40-9

6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No. B6240317
CAS RN: 2375274-40-9
M. Wt: 286.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 2375274-40-9 . It has a molecular weight of 286.08 . It is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrNO4/c11-5-1-2-7-6 (3-5)10 (16,9 (14)15)4-8 (13)12-7/h1-3,16H,4H2, (H,12,13) (H,14,15) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 286.08 . The compound’s InChI code provides additional information about its chemical structure .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-aminobenzaldehyde", "ethyl acetoacetate", "bromine", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzaldehyde and ethyl acetoacetate in ethanol to form 2-ethyl-3-(2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one", "Step 2: Bromination of the above product with bromine in acetic acid to form 6-bromo-2-ethyl-3-(2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one", "Step 3: Hydrolysis of the above product with sodium hydroxide in water to form 6-bromo-4-hydroxy-2-ethyl-2,3-dihydroquinazoline-3-one", "Step 4: Oxidation of the above product with sodium hypochlorite in hydrochloric acid to form 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline", "Step 5: Carboxylation of the above product with sodium bicarbonate in water to form 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid", "Step 6: Purification of the final product by recrystallization from water and drying" ] }

CAS RN

2375274-40-9

Product Name

6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Molecular Formula

C10H8BrNO4

Molecular Weight

286.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.